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Compound of Interest

Compound Name: Ddr1-IN-4

Cat. No.: B607013

Technical Support Center: Ddrl1-IN-4

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of Ddr1-IN-4.
The following troubleshooting guides and frequently asked questions (FAQs) are designed to
address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQS)

Q1: What is Ddr1-IN-4 and what is its primary mechanism of action?

Ddrl1-IN-4, also referred to as Compound 2.45, is a potent and highly selective small-molecule
inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation.[1] DDRL1 is a receptor
tyrosine kinase that is activated by binding to various types of collagen.[2][3] Upon activation,
DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that regulate
cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[2][3]
[4] DAr1-IN-4 acts as a Type Il kinase inhibitor, binding to the 'DFG-out' inactive conformation
of the DDR1 kinase domain, thereby preventing ATP binding and subsequent phosphorylation.

[21[3]
Q2: How selective is Ddr1-IN-4 for DDR1 over other kinases?

Ddr1-IN-4 exhibits excellent selectivity for DDRL1. In biochemical assays, it has demonstrated
significant potency against DDR1 with much lower activity against the closely related DDR2
and a broad panel of other kinases.[1][5]
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Q3: What are the known off-target effects of Ddr1-IN-47?

Kinome-wide profiling has shown that Ddr1-IN-4 has a generally clean off-target profile.[5]
However, at higher concentrations, some interactions with other kinases may occur. The
provided kinase selectivity data summarizes the most significant known off-targets. It is crucial
to consider these potential off-target effects when interpreting experimental results, especially
when using the inhibitor at concentrations significantly higher than its IC50 for DDR1.

Q4: In which experimental systems has Ddr1-IN-4 been validated?

Ddrl1-IN-4 has been shown to inhibit DDR1 autophosphorylation in various in vitro and in vivo
models. This includes cell-based assays using DDR1-overexpressing HT1080 cells and U20S
cells.[1][2] Furthermore, it has been used in a genetic mouse model of Alport syndrome, where
it demonstrated therapeutic efficacy in preserving renal function and reducing tissue damage.

[1]5]
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Observed Issue

Potential Cause (Off-Target
Effect)

Recommended Action

Unexpected cellular phenotype
not consistent with DDR1

inhibition.

The phenotype may be due to
inhibition of a secondary
kinase target. At higher
concentrations, Ddr1-IN-4 may

engage other kinases.

1. Confirm DDR1 target
engagement: Perform a
Western blot to verify the
inhibition of DDR1
phosphorylation at the
concentration used. 2. Titrate
Ddr1-IN-4 concentration: Use
the lowest effective
concentration to minimize off-
target effects. 3. Use a
structurally distinct DDR1
inhibitor: Compare results with
another selective DDR1
inhibitor to see if the
phenotype persists. 4. Consult
kinase selectivity data: Cross-
reference your observed
phenotype with the known
functions of kinases that are
potential off-targets of Ddr1-IN-
4.

Cell toxicity or reduced viability
at expected effective

concentrations.

While generally having a clean
safety profile, high
concentrations of any small
molecule inhibitor can lead to
off-target toxicity. This could be
due to the inhibition of kinases

essential for cell survival.

1. Perform a dose-response
curve for cytotoxicity:
Determine the concentration at
which toxicity is observed and
compare it to the concentration
required for DDR1 inhibition. 2.
Shorten treatment duration: If
possible, reduce the exposure
time of the cells to Ddr1-IN-4.
3. Rescue experiment: If a
specific off-target is suspected,

attempt to rescue the
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phenotype by activating its
downstream pathway.

Inconsistent results between

different cell lines.

The expression levels of DDR1
and potential off-target kinases
can vary significantly between
cell lines. A cell line with low
DDR1 expression and high
expression of an off-target
kinase may exhibit a different

response.

1. Profile kinase expression:
Characterize the expression
levels of DDR1 and key
potential off-target kinases in
your cell lines of interest via
gPCR or Western blot. 2.
Normalize to DDR1
expression: When comparing
effects across cell lines,
consider normalizing the
observed phenotype to the

level of DDR1 expression.

Data Presentation

Table 1: Kinase Selectivity Profile of Ddr1-IN-4 (Compound 2.45)

Fold Selectivity (vs.

Kinase IC50 / Kd Reference
DDR1)
DDR1 29 nM (IC50) 1 [1]
DDR1 (human) 25.6 + 2 nM (IC50) 1 [5]
DDR2 1.9 uM (IC50) ~65.5 [1]
64-fold selective over
DDR2 64 [5]

DDR2

A kinome scan against 468 kinases at a concentration of 10 uM (a concentration 5000-fold

above its Kd of 2 nM for DDR1) showed excellent selectivity. For kinases that were inhibited by

more than 50%, binding constants (Kd) were determined, though a comprehensive public list of

these is not readily available.[5]

Experimental Protocols
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Protocol 1: Cellular Assay for DDR1 Autophosphorylation Inhibition

This protocol describes a method to assess the potency of Ddr1-IN-4 in inhibiting collagen-
induced DDR1 autophosphorylation in a cellular context.

Materials:

e U20S cells (or other suitable cell line expressing DDR1)

e Cell culture medium (e.g., DMEM) with 10% FBS

e Collagen Type I (e.g., from rat tail)

e Ddrl-IN-4

e DMSO (vehicle control)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1

e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

o Western blot equipment

Procedure:

e Cell Seeding: Seed U20S cells in 6-well plates and grow to 80-90% confluency.
e Serum Starvation: Serum-starve the cells for 12-24 hours in a serum-free medium.

« Inhibitor Treatment: Pre-treat cells with varying concentrations of Ddr1-IN-4 (e.g., O, 10, 30,
100, 300, 1000 nM) or DMSO for 1-2 hours.

o Collagen Stimulation: Stimulate the cells with collagen | (e.g., 10 ug/mL) for 90 minutes.

e Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
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e Protein Quantification: Determine protein concentration of the lysates using a BCA or
Bradford assay.

» Western Blotting:
o Separate equal amounts of protein by SDS-PAGE.
o Transfer proteins to a PVDF membrane.
o Block the membrane with 5% BSA or non-fat milk in TBST.
o Incubate with primary anti-phospho-DDR1 antibody overnight at 4°C.
o Wash and incubate with HRP-conjugated secondary antibody.
o Detect signal using a chemiluminescent substrate.
o Data Analysis:

o Strip the membrane and re-probe with an anti-total-DDR1 antibody to normalize for protein
loading.

o Quantify band intensities and calculate the ratio of phospho-DDRL1 to total-DDR1.

o Plot the percentage of inhibition against the Ddr1-IN-4 concentration to determine the
EC50.

Visualizations
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Caption: DDR1 signaling pathway and the inhibitory action of Ddr1-IN-4.
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Caption: Workflow for troubleshooting potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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